molecular formula C18H14ClFN4O2 B2859736 5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172530-32-3

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2859736
CAS No.: 1172530-32-3
M. Wt: 372.78
InChI Key: RWZNEVVUQCHAAZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a fused heterocyclic compound featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with two aromatic groups: a 3-chloro-4-methylphenyl ring at position 5 and a 3-fluoro-4-methylphenyl group at position 1. The molecule’s bicyclic scaffold incorporates both triazole and pyrrolidine rings, with two ketone oxygen atoms at positions 4 and 6 forming the dione moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs—particularly those with triazole-pyrrolo/pyrazolo hybrids—demonstrate diverse bioactivities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-9-3-5-11(7-13(9)19)23-17(25)15-16(18(23)26)24(22-21-15)12-6-4-10(2)14(20)8-12/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZNEVVUQCHAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenyl rings with the desired substituents (chloro and fluoro groups). These intermediates are then subjected to cyclization reactions to form the pyrrolo[3,4-d][1,2,3]triazole core. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound’s closest structural analogs include:

  • Triazole-thiones : Compound 6h (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) shares a triazole core but replaces the dione groups with a thione (C=S) and lacks the fused pyrrolidine ring. This substitution reduces polarity and alters hydrogen-bonding capacity, as evidenced by IR (1243 cm⁻¹ for C=S) and NMR data .
  • Pyrazolo[3,4-d]pyrimidinone-triazole hybrids: Compound 35 (from ) combines pyrazolo[3,4-d]pyrimidinone with a triazole moiety. Unlike the target compound, it includes a pyrimidinone ring and demonstrates U87 glioma cell inhibition (47.69% proliferation reduction) via S-phase arrest and p53 upregulation .
  • Chloro/bromo isostructural derivatives : Compounds 4 and 5 () highlight halogen substitution effects. The bromo derivative (compound 5 ) exhibits enhanced antimicrobial activity compared to the chloro analog, suggesting that heavier halogens may improve target binding via stronger van der Waals interactions .

Substituent Effects

  • Halogen substituents : The 3-chloro and 3-fluoro groups in the target compound likely enhance electrophilicity and binding to hydrophobic pockets in target proteins, as seen in compound 35 () .
  • Methyl groups : The 4-methyl substituents may sterically hinder metabolic degradation, improving pharmacokinetic stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Bioactivity (IC50)
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3-Cl-4-MePh, 3-F-4-MePh Dione (C=O) Not reported
6h () 1,2,4-Triazole 4-ClPh, 3-MePh Thione (C=S) Not reported
Compound 3 () Pyrrolo[2,3-d]pyrimidine Triazole, aryl - 2.03 μM (HepG2)
Compound 35 () Pyrazolo[3,4-d]pyrimidinone Triazole, 3-ClPh Ketone 47.69% inhibition (U87)

Table 2: Halogen Substituent Impact

Compound () Halogen Bioactivity (Antimicrobial)
4 (Chloro) Cl Moderate
5 (Bromo) Br Enhanced

Biological Activity

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with significant potential in biological research. Its unique structure includes both chloro and fluoro substituents on phenyl rings, which may influence its biological activity. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex arrangement that contributes to its chemical behavior. The molecular formula is C18H14ClFN4O2C_{18}H_{14}ClFN_{4}O_{2}, and it possesses a triazole core that is crucial for its biological interactions.

Property Value
Molecular FormulaC₁₈H₁₄ClFN₄O₂
Molecular Weight356.77 g/mol
CAS Number1172530-32-3
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance binding affinity to proteins or enzymes involved in various pathways. This modulation can lead to significant therapeutic effects.

Antimicrobial Properties

Research has indicated that the compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted by demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Cancer Cell Line Studies : Research published in various journals indicates that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 20 µM after 48 hours of exposure.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings indicate moderate bioavailability and rapid clearance from systemic circulation.

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